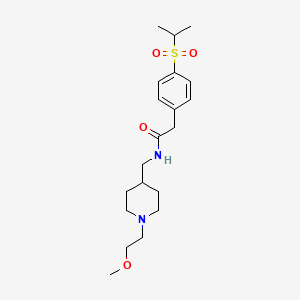
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of derivatives that may exhibit various pharmacological effects, including anticonvulsant and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H32N2O4S, with a molecular weight of 396.55 g/mol. Its structure includes an isopropylsulfonyl group attached to a phenyl ring and a piperidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential mechanisms:
- Anticonvulsant Activity : Preliminary studies suggest that related compounds exhibit anticonvulsant properties. For instance, N-phenylacetamide derivatives have been evaluated in animal models for their efficacy against seizures using methods such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . While specific data on the target compound is limited, its structural analogs show promise in this area.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. The presence of the isopropylsulfonyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .
- Cytokine Inhibition : The sulfonamide moiety may interact with inflammatory mediators, potentially reducing cytokine release and subsequent inflammatory responses .
- Receptor Interaction : The piperidine component may influence neurotransmitter receptors, contributing to its anticonvulsant properties.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Test Method | Result |
|---|---|---|---|
| Analog A | Anticonvulsant | MES Test | Effective at 100 mg/kg |
| Analog B | Anti-inflammatory | Cytokine Assay | Significant reduction in IL-6 levels |
| Target Compound | Unknown | N/A | Further studies needed |
Study Example
In a study evaluating N-phenylacetamide derivatives, several compounds were tested for their anticonvulsant efficacy. The results indicated that certain derivatives provided protection against seizures in both MES and PTZ tests, suggesting that modifications to the phenyl and piperidine groups could enhance efficacy .
属性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSTKXKOFPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














